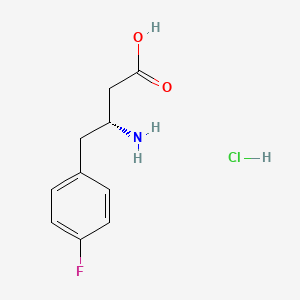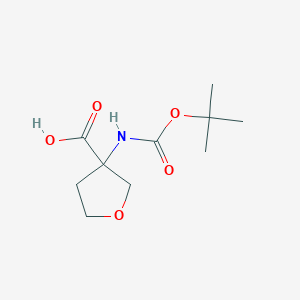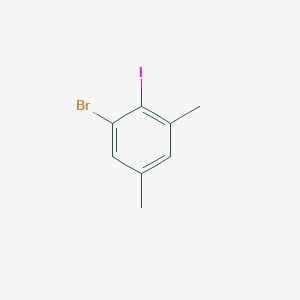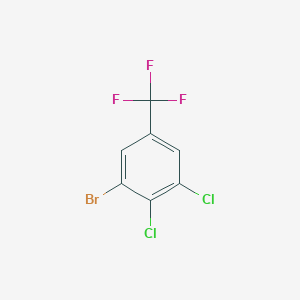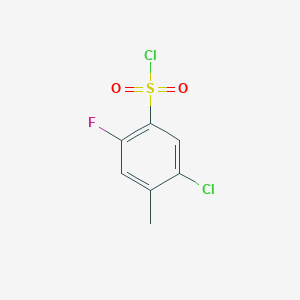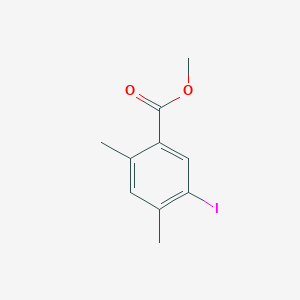![molecular formula C12H12FNO B1437923 4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline CAS No. 1019599-93-9](/img/structure/B1437923.png)
4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline
Descripción general
Descripción
4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline, also known as 4F-NMFA, is a synthetic organic compound that belongs to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 213.21 g/mol and a melting point of 93.5°C. 4F-NMFA has been studied extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline, though not directly studied, is related to compounds that serve as key intermediates in various synthesis processes. For instance, Yang Shijing (2013) detailed the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, using a fluorination and substitution process that achieved an overall yield of about 50% (Yang Shijing, 2013).
Antimicrobial Applications
B. Mistry, K. R. Desai, and Nigam J. Desai (2016) synthesized derivatives including 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and 2-[3-(2,4-Dichloro-5-fluoro phenyl)-1H-pyraol-4-yl]-3-(substituted phenyl)-1,3-thiazolidin-4-one. These compounds, related to 4-fluoro-aniline derivatives, exhibited excellent to good antibacterial activity (B. Mistry, K. R. Desai, & Nigam J. Desai, 2016).
Hydroamination and Catalytic Applications
Fadi M. Younis et al. (2016) conducted a study on the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines, including 4-fluorophenyl groups. The research focused on regioselective hydroamination, yielding compounds with various isomers, highlighting the catalytic applications of fluorine-substituted anilines (Fadi M. Younis et al., 2016).
Fluorescence Quenching and Boronic Acid Interactions
H. S. Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives by aniline in alcohols. The study, involving 4-fluoro-2-methoxyphenyl boronic acid, provides insights into fluorescence quenching mechanisms, relevant in analytical and diagnostic applications (H. S. Geethanjali et al., 2015).
Medicinal Chemistry and Drug Design
Several studies relate to the applications of fluorine-substituted anilines in medicinal chemistry. For instance, Zhi‐Xian Wang et al. (2000) synthesized derivatives of 5-fluoroaniline for evaluation as anticancer and anti-HIV agents (Zhi‐Xian Wang et al., 2000). Similarly, L. Matzen et al. (2000) prepared compounds coupling indole derivatives to aniline moieties, exploring their potential as antidepressants (L. Matzen et al., 2000).
Propiedades
IUPAC Name |
4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c1-9-2-7-12(15-9)8-14-11-5-3-10(13)4-6-11/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJSLIRTUSRGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



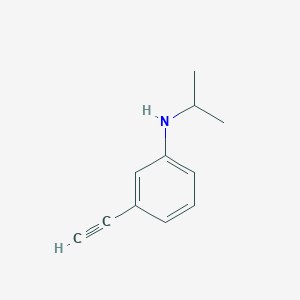

![8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1437843.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1437847.png)
